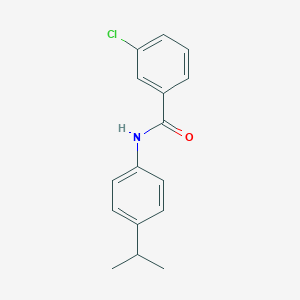![molecular formula C10H12N6 B291971 2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine](/img/structure/B291971.png)
2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine is a chemical compound with the molecular formula C10H12N6. It is a pyrimidine derivative that has shown promise in various scientific research applications, including as a tool for studying biological systems and as a potential therapeutic agent.
Métodos De Preparación
The synthesis of 2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine involves a multi-step process. It begins with the preparation of 2,4-dichloro-5-nitropyrimidine, which is then converted to 2,4-dichloro-5-aminopyrimidine. This intermediate is then reacted with 1-pyrrolidinecarboxaldehyde to yield the final compound. The reaction conditions typically involve the use of solvents and catalysts to facilitate the transformations.
Análisis De Reacciones Químicas
2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine undergoes various types of chemical reactions, including substitution and condensation reactions. Common reagents used in these reactions include aldehydes, amines, and catalysts such as ceric ammonium nitrate (CAN) . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine has been studied for its potential use in a variety of scientific research applications. It has been shown to inhibit the activity of several protein kinases, including CDK1, CDK2, and CDK5, which are involved in cell cycle regulation and other cellular processes. This compound has also been shown to inhibit the growth of several cancer cell lines in vitro, suggesting that it may have potential as a cancer therapy. Additionally, it has been used as a tool for studying protein kinases and as a potential therapeutic agent for other diseases.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine is believed to involve competitive inhibition of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity. The exact molecular targets and pathways involved are still being studied, but the compound has shown promise in inhibiting cell cycle progression, inducing apoptosis, and inhibiting tumor growth.
Comparación Con Compuestos Similares
2-Pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine is unique in its structure and mechanism of action compared to other pyrimidine derivatives. Similar compounds include pyrimido[4,5-b]azepine and tetrahydropyrimido[4,5-d]pyrimidine-diones . These compounds also exhibit biological activity, but this compound stands out due to its specific inhibition of protein kinases and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H12N6 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
2-pyrrolidin-1-ylpyrimido[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C10H12N6/c11-8-7-5-12-10(16-3-1-2-4-16)15-9(7)14-6-13-8/h5-6H,1-4H2,(H2,11,12,13,14,15) |
Clave InChI |
LLENOGXZCZHFBJ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC=C3C(=NC=NC3=N2)N |
SMILES canónico |
C1CCN(C1)C2=NC=C3C(=NC=NC3=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291901.png)






